molecular formula C14H8Cl3N3O2 B2437301 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate CAS No. 878100-47-1

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2437301
CAS RN: 878100-47-1
M. Wt: 356.59
InChI Key: NNOIPPBRZDOPHY-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Coordination Polymers and Supramolecular Frameworks

Research by Yin et al. (2021) utilized a related compound, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid (H2L1), to construct zero-dimensional (0D) complexes and one-dimensional (1D) coordination polymers. These were further assembled into porous three-dimensional (3D) supramolecular frameworks, showcasing the potential of such compounds in the development of new materials with varying dimensionalities and properties. The study emphasizes the influence of solvents and ligand substituent groups on the structural outcomes, which could have implications for material science and nanotechnology applications (Yin, Li, Yan, & Yong, 2021).

Luminescent Properties and Optical Materials

Ge et al. (2014) synthesized a series of novel compounds using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, exploring their luminescent properties. The study focused on the fluorescence spectral characteristics of these compounds, revealing that absorption and emission wavelengths were influenced by substituent groups. This research indicates the potential of chloroimidazo[1,2-a]pyridin derivatives in developing new luminescent materials for optical applications (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Catalytic Activity and Organic Synthesis

In the realm of catalysis, Vicent et al. (2006) described the synthesis of a pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I) and investigated its catalytic activity towards the hydrosilylation of terminal alkynes. The study successfully elucidated the mechanism of catalytic hydrosilylation through electrospray ionization mass spectrometry (ESI-MS), demonstrating the compound's utility in facilitating carbon-silicon bond formation, a critical reaction in organic synthesis and material science (Vicent, Viciano, Mas-Marzá, Sanaú, & Peris, 2006).

properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O2/c15-8-1-4-12-18-9(6-20(12)5-8)7-22-14(21)13-10(16)2-3-11(17)19-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOIPPBRZDOPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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